EP3 antagonist 4

CAS No.:

Cat. No.: VC16607350

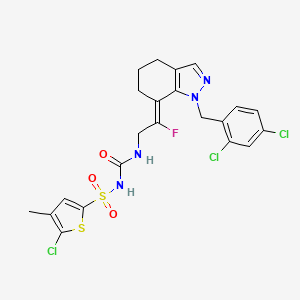

Molecular Formula: C22H20Cl3FN4O3S2

Molecular Weight: 577.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H20Cl3FN4O3S2 |

|---|---|

| Molecular Weight | 577.9 g/mol |

| IUPAC Name | 1-(5-chloro-4-methylthiophen-2-yl)sulfonyl-3-[(2Z)-2-[1-[(2,4-dichlorophenyl)methyl]-5,6-dihydro-4H-indazol-7-ylidene]-2-fluoroethyl]urea |

| Standard InChI | InChI=1S/C22H20Cl3FN4O3S2/c1-12-7-19(34-21(12)25)35(32,33)29-22(31)27-10-18(26)16-4-2-3-13-9-28-30(20(13)16)11-14-5-6-15(23)8-17(14)24/h5-9H,2-4,10-11H2,1H3,(H2,27,29,31)/b18-16- |

| Standard InChI Key | FYUOIRIANAUUOH-VLGSPTGOSA-N |

| Isomeric SMILES | CC1=C(SC(=C1)S(=O)(=O)NC(=O)NC/C(=C/2\CCCC3=C2N(N=C3)CC4=C(C=C(C=C4)Cl)Cl)/F)Cl |

| Canonical SMILES | CC1=C(SC(=C1)S(=O)(=O)NC(=O)NCC(=C2CCCC3=C2N(N=C3)CC4=C(C=C(C=C4)Cl)Cl)F)Cl |

Introduction

EP3 Receptor Biology and Therapeutic Targeting

Prostaglandin E2 Signaling Pathways

PGE2 exerts its effects through four receptor subtypes (EP1–EP4), with the EP3 receptor uniquely coupling to multiple G proteins (Gi, Gs, Gq) to modulate intracellular cAMP, calcium, and inositol phosphate levels . EP3 activation is associated with vasoconstriction, platelet aggregation, and inhibition of neurotransmitter release, while its overexpression in pathological states like myocardial infarction (MI) exacerbates cardiac dysfunction . Antagonizing EP3 has shown cardioprotective effects in murine models, including improved ejection fraction and reduced fibrosis post-MI .

Rationale for EP3 Antagonism

The therapeutic potential of EP3 antagonists stems from their ability to counteract maladaptive PGE2 signaling. For example:

-

In cardiac tissue, EP3 activation reduces contractility and promotes hypertrophy, whereas genetic knockout or pharmacological inhibition preserves function .

-

In metabolic disorders, EP3 antagonists like DG-041 modulate insulin sensitivity and adipose tissue inflammation, though effects vary by model .

-

In the central nervous system, EP3 antagonists inhibit locus coeruleus neuron activity, suggesting applications in neuropathic pain or anxiety .

Pharmacological Profile of EP3 Antagonist 4

| Compound | Target | Ki/IC50 | Key Properties |

|---|---|---|---|

| EP3 antagonist 4 | EP3 | 2 nM (Ki) | High affinity, research tool |

| DG-041 | EP3 | ~10 nM (pK D) | Antiplatelet, crosses BBB |

| L-798,106 | EP3 | 6.26 (pK B) | Cardioprotective |

Table 1. Comparative pharmacological profiles of EP3 antagonists .

Research Applications and Preclinical Insights

Metabolic and Inflammatory Pathways

EP3 antagonism exhibits dual roles in metabolism: global EP3 knockout exacerbates diet-induced obesity, whereas acute DG-041 treatment improves glucose tolerance . EP3 antagonist 4’s effects on adipogenesis or insulin signaling remain unexplored but warrant investigation given its high receptor occupancy.

Neurological Modulation

In rat locus coeruleus neurons, EP3 activation suppresses firing rates via Gi-coupled pathways, an effect reversible by L-798,106 . EP3 antagonist 4’s ability to cross the blood-brain barrier (unreported) would determine its utility in central nervous system disorders.

Challenges and Future Directions

Knowledge Gaps

-

Toxicokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties of EP3 antagonist 4 are uncharacterized.

-

Selectivity: Off-target effects on related prostanoid receptors (e.g., EP4) could confound results.

-

Disease Models: No published studies evaluate EP3 antagonist 4 in in vivo models of MI, diabetes, or neuroinflammation.

Comparative Drug Development

EP3 antagonist 4’s high affinity positions it as a lead compound, but clinical translation requires overcoming challenges observed with other EP3 antagonists:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume